molecular formula C13H14FNO2 B12821612 Methyl 5,6-dicyclopropyl-3-fluoropicolinate

Methyl 5,6-dicyclopropyl-3-fluoropicolinate

Cat. No.: B12821612
M. Wt: 235.25 g/mol
InChI Key: PHRHYLZJAFDBMW-UHFFFAOYSA-N
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Description

Methyl 5,6-dicyclopropyl-3-fluoropicolinate is a fluorinated derivative of picolinic acid This compound is characterized by the presence of cyclopropyl groups at the 5 and 6 positions and a fluorine atom at the 3 position on the picolinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dicyclopropyl-3-fluoropicolinate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by fluorination and esterification. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dicyclopropyl-3-fluoropicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted picolinates.

Scientific Research Applications

Methyl 5,6-dicyclopropyl-3-fluoropicolinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,6-dicyclopropyl-3-fluoropicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors. The cyclopropyl groups contribute to the compound’s stability and unique chemical behavior. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoropicolinate
  • Methyl 6-fluoropicolinate
  • Methyl 3,5-dicyclopropylpicolinate

Uniqueness

Methyl 5,6-dicyclopropyl-3-fluoropicolinate is unique due to the simultaneous presence of cyclopropyl groups and a fluorine atom on the picolinic acid ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

methyl 5,6-dicyclopropyl-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C13H14FNO2/c1-17-13(16)12-10(14)6-9(7-2-3-7)11(15-12)8-4-5-8/h6-8H,2-5H2,1H3

InChI Key

PHRHYLZJAFDBMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=N1)C2CC2)C3CC3)F

Origin of Product

United States

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